![molecular formula C11H11NO2 B1357064 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate CAS No. 87254-55-5](/img/structure/B1357064.png)
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . Another related compound is "2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine" .
Molecular Structure Analysis
In the compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate”, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 Å out of the least-squares plane .Physical And Chemical Properties Analysis
The molecular weight of “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is 163.22 g/mol .Scientific Research Applications
Environmental Stability and Degradation
The environmental stability and degradation of derivatives, such as carbofuran, which is structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, have been studied in water-restricted environments. Research by Morales et al. (2012) highlights the significant impact of soil composition and structure on the stability of carbamates, including those related to this compound. The study found that the presence of restricted aqueous media in the environment could significantly reduce the half-life of these pesticides, emphasizing the importance of environmental factors in the degradation process (Morales et al., 2012).
Synthetic Pathways and Environmental Considerations
Békássy et al. (2007) discussed an environmentally friendly synthesis pathway for benzofurane derivatives, important for pharmaceutical activities, highlighting the shift towards less harmful and more sustainable chemical synthesis methods. This research points towards the ongoing efforts in the chemical industry to find greener alternatives for synthesizing compounds related to this compound (Békássy et al., 2007).
Biodegradation and Environmental Remediation
The work by Chaudhry et al. (2002) investigates the biotransformation of carbofuran, a compound related to this compound, into less harmful metabolites by Pseudomonas sp. 50432. This research emphasizes the potential of microbial pathways in degrading toxic pesticides and reducing their environmental impact, which could be relevant for similar compounds (Chaudhry et al., 2002).
Novel Chemical Syntheses and Applications
Hu et al. (2018) described a novel palladium-catalyzed process for synthesizing difunctionalized benzofuran derivatives, demonstrating advanced chemical synthesis techniques that could be applicable to a wide range of compounds, including this compound. This work highlights the importance of catalysis in modern organic synthesis for producing complex molecules with high efficiency and selectivity (Hu et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that benzofuran derivatives have been found to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that carbamates, which are chemically similar to amides, are more reactive . They can form polymers such as polyurethane resins .
Biochemical Pathways
Benzofurans have drawn considerable attention in the field of pharmaceutical chemistry due to their wide range of biological and pharmacological activities .
Result of Action
It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s known that the compound may cause skin and respiratory irritation .
properties
IUPAC Name |
7-isocyanato-2,2-dimethyl-3H-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCJMYVKXVWIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594474 |
Source
|
Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87254-55-5 |
Source
|
Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.